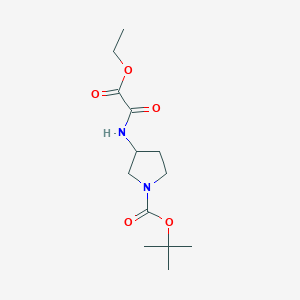

tert-butyl 3-(2-ethoxy-2-oxoacetamido)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a building block used as a precursor to the synthesis of thia and oxa-azaspiro . It can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .

Synthesis Analysis

The synthesis of this compound has been reported in the Carreira lab . It is synthesized on a multigram scale and has been employed to introduce a privileged NH -2-pyrrolidone moiety via oxygen, sulfur, and nitrogen atom to partner molecules via Rh II -catalyzed X–H insertion followed by Boc group removal .Molecular Structure Analysis

The molecular formula of this compound is C13H23NO4 . The InChI code is 1S/C13H23NO4/c1-5-17-11(15)8-10-6-7-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 . The molecular weight is 257.33 g/mol .Chemical Reactions Analysis

As mentioned earlier, this compound can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 257.33 g/mol , a refractive index of n20/D 1.474 , and a density of 1.052 g/mL at 25 °C . It has a topological polar surface area of 55.8 Ų .Scientific Research Applications

TBO-Pyr has a variety of potential applications in scientific research. It has been used in studies of enzyme inhibition, drug discovery, and drug development. TBO-Pyr has also been used to study the effects of various compounds on the immune system, as well as to investigate the mechanism of action of drugs. Additionally, TBO-Pyr has been used to study the effects of various compounds on the central nervous system, including the effects of drugs on the neurotransmitters dopamine and serotonin.

Mechanism of Action

Target of Action

The primary targets of “tert-butyl 3-(2-ethoxy-2-oxoacetamido)pyrrolidine-1-carboxylate” are currently unknown . This compound is a unique chemical provided to early discovery researchers

Mode of Action

Biochemical Pathways

It’s reported that this compound can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .

Result of Action

Advantages and Limitations for Lab Experiments

TBO-Pyr has a number of advantages for use in laboratory experiments. It is a highly stable compound, and its structure allows it to interact with a variety of biological targets. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble, which can make it difficult to use in certain experiments. Additionally, its effects on certain biological targets may be unpredictable, which can lead to unpredictable results.

Future Directions

There are a number of potential future directions for TBO-Pyr. It could be used in further studies of enzyme inhibition and drug development, as well as in studies of the effects of various compounds on the immune system. Additionally, it could be used to investigate the mechanism of action of drugs on the central nervous system, and to study the effects of various compounds on the neurotransmitters dopamine and serotonin. Finally, it could be used to study the effects of various compounds on the cardiovascular system, as well as to investigate the effects of various compounds on the metabolism.

Synthesis Methods

TBO-Pyr is synthesized through a multi-step reaction involving the use of tert-butyl 3-(2-ethoxy-2-oxoacetamido)pyrrolidine-1-carboxylic acid (TBO-Pyr-Ac) and anhydrous sodium carbonate. The reaction is carried out in a two-phase system consisting of aqueous and organic phases. In the first step, the anhydrous sodium carbonate is added to the aqueous phase, followed by the addition of TBO-Pyr-Ac. The reaction is then heated to reflux for 30 minutes, and the resulting product is purified by column chromatography. The final product is a white solid with a melting point of 150°C.

properties

IUPAC Name |

tert-butyl 3-[(2-ethoxy-2-oxoacetyl)amino]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c1-5-19-11(17)10(16)14-9-6-7-15(8-9)12(18)20-13(2,3)4/h9H,5-8H2,1-4H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGQWCCEEQPDFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1CCN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(dimethylamino)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6462283.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B6462294.png)

![1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B6462297.png)

![N-methyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462299.png)

![1-methyl-3-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B6462306.png)

![1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole](/img/structure/B6462311.png)

![N,N-dimethyl-3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B6462319.png)

![4-ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6462327.png)

![4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462339.png)

![N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B6462342.png)

![2-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B6462351.png)

![N-methyl-N-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462364.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B6462375.png)